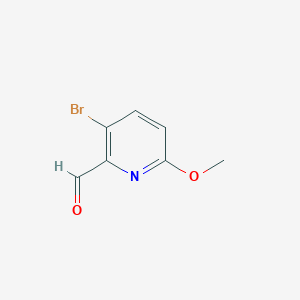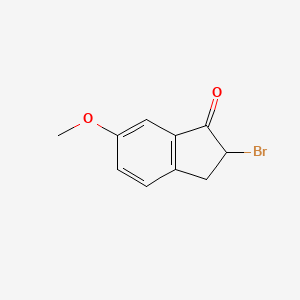
2-Bromo-6-metoxi-1-indanona
Descripción general
Descripción
2-Bromo-6-methoxy-1-indanone is an organic compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and synthetic chemistry. The presence of a bromine atom and a methoxy group on the indanone core makes 2-Bromo-6-methoxy-1-indanone a valuable intermediate for further chemical transformations and applications.
Aplicaciones Científicas De Investigación
2-Bromo-6-methoxy-1-indanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of agrochemicals, such as insecticides and fungicides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxy-1-indanone typically involves a multi-step process. One common method starts with the preparation of 6-methoxy-1-indanone, which is then brominated to introduce the bromine atom at the 2-position. The initial step often involves a Nazarov cyclization of chalcone derivatives in the presence of trifluoroacetic acid to yield 6-methoxy-1-indanone . This intermediate is then treated with bromine in diethyl ether to obtain 2-Bromo-6-methoxy-1-indanone .
Industrial Production Methods: Industrial production methods for 2-Bromo-6-methoxy-1-indanone are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors and more efficient bromination techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-6-methoxy-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: 2-Bromo-6-methoxy-1-indanol.
Oxidation: 2-Bromo-6-hydroxy-1-indanone or 2-Bromo-6-oxo-1-indanone.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-methoxy-1-indanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways can vary based on the specific biological activity being studied .
Comparación Con Compuestos Similares
6-Methoxy-1-indanone: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-indanone: Lacks the methoxy group, which may affect its biological activity and reactivity.
6-Methoxy-3-phenyl-1-indanone: Contains a phenyl group, which can significantly alter its chemical properties and applications.
Uniqueness: 2-Bromo-6-methoxy-1-indanone is unique due to the presence of both a bromine atom and a methoxy group on the indanone core. This combination allows for a wide range of chemical transformations and potential biological activities, making it a versatile compound in synthetic and medicinal chemistry .
Propiedades
IUPAC Name |
2-bromo-6-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7/h2-3,5,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTUAPDDJQOXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C2=O)Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455114 | |
| Record name | 2-bromo-6-methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62015-79-6 | |
| Record name | 2-bromo-6-methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
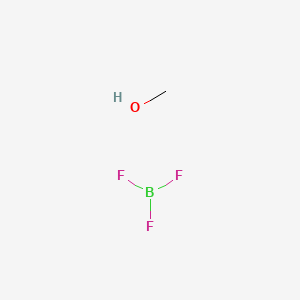

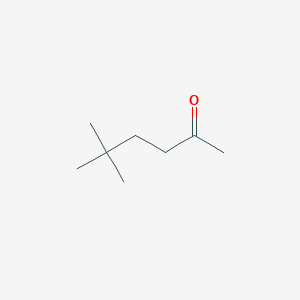
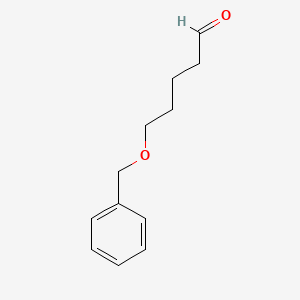
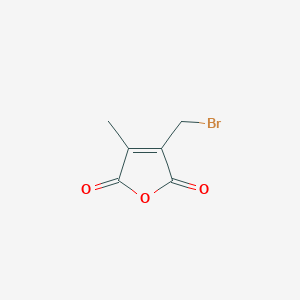
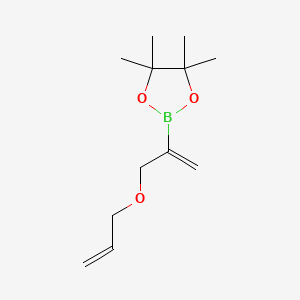

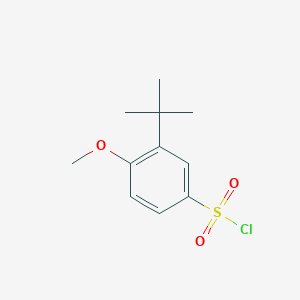

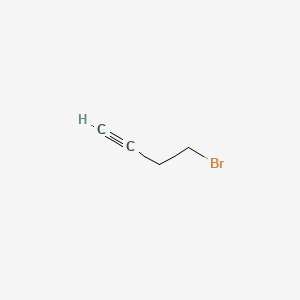
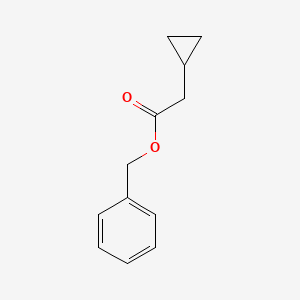
![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)

